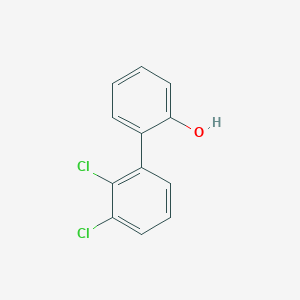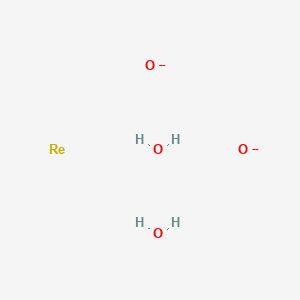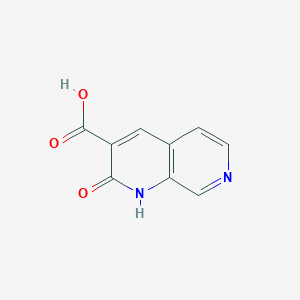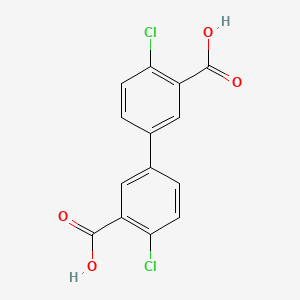
2-(2,3-Dichlorophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dichlorophenyl)phenol, 95% is a chemical compound that is widely used in scientific research. It is a phenolic compound with a chlorinated phenyl ring, which is a type of aromatic hydrocarbon with a ring of carbon atoms that is substituted with one or more chlorine atoms. This compound has a wide range of applications in scientific research, including synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 2-(2,3-Dichlorophenyl)phenol, 95% is not yet fully understood. However, it is thought to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Additionally, it is thought to act as an inhibitor of the enzyme lipoxygenase, which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
2-(2,3-Dichlorophenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties. Additionally, it has been studied for its potential to reduce the risk of certain cancers, such as breast and prostate cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,3-Dichlorophenyl)phenol, 95% has several advantages and limitations for use in lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is non-toxic and has a low environmental impact. However, it is not as stable as some other compounds, and it can be difficult to measure accurately. Additionally, it is not suitable for use in long-term experiments, as it can degrade over time.
Orientations Futures
There are several potential future directions for the use of 2-(2,3-Dichlorophenyl)phenol, 95%. One potential direction is the development of new pharmaceuticals based on this compound. Additionally, it could be used in the synthesis of new polymers and organic compounds. Additionally, it could be studied further for its potential to reduce the risk of certain cancers. Finally, it could be studied further for its potential as an insecticide and flame retardant.
Méthodes De Synthèse
2-(2,3-Dichlorophenyl)phenol, 95% can be synthesized from 2,3-dichlorophenol and sodium hydroxide. The reaction is carried out in aqueous solution and involves the formation of a phenoxide ion, which is then reacted with a nucleophile, such as a primary or secondary amine or an alcohol. The resulting product is a phenolic compound with a chlorinated phenyl ring.
Applications De Recherche Scientifique
2-(2,3-Dichlorophenyl)phenol, 95% has been used in numerous scientific research applications. It has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and has been studied for its potential as an insecticide. It has also been used in the synthesis of polymers, such as polystyrene, and has been studied for its potential as a flame retardant. Additionally, it has been used as a reagent in the synthesis of organic compounds, such as dyes and pigments.
Propriétés
IUPAC Name |
2-(2,3-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-10-6-3-5-9(12(10)14)8-4-1-2-7-11(8)15/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXWJFQTZXYSHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593607 |
Source


|
| Record name | 2',3'-Dichloro[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
666747-22-4 |
Source


|
| Record name | 2',3'-Dichloro[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320198.png)







![N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide](/img/structure/B6320261.png)



